Methyl 6-iodo-5-methoxypicolinate
Overview
Description
Methyl 6-iodo-5-methoxypicolinate is a heterocyclic compound with the molecular formula C₈H₈INO₃ It is a derivative of picolinic acid, featuring an iodine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-iodo-5-methoxypicolinate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxypicolinate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-5-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of methyl 6-iodo-5-formylpicolinate.
Reduction: Formation of methyl 5-methoxypicolinate.
Substitution: Formation of methyl 6-azido-5-methoxypicolinate or methyl 6-thio-5-methoxypicolinate.
Scientific Research Applications
Methyl 6-iodo-5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 6-iodo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxypicolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 6-chloro-5-methoxypicolinate: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
Methyl 6-bromo-5-methoxypicolinate: Contains a bromine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
Methyl 6-iodo-5-methoxypicolinate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not
Properties
IUPAC Name |
methyl 6-iodo-5-methoxypyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKMDIZTANKXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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